One application of 2,6-Dichlorobenzal chloride is in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene. This process involves the reaction of the chloride group in 2,6-Dichlorobenzal chloride with the Fmoc group on the amino acid to form an ester bond. This reaction is useful for attaching amino acids to a solid support for peptide synthesis [].
[] 2,6-Dichlorobenzoyl chloride, Sigma-Aldrich ()
2,6-Dichlorobenzal chloride has also been used in a substrate activity screening method for the development of novel non-peptidic inhibitors of cysteine (Cys) and serine (Ser) proteases. This method involves the reaction of the compound with various substrates to identify those that are most susceptible to proteolytic cleavage. This information can be used to design new inhibitors for these enzymes, which are important targets in drug discovery [].
[] 2,6-Dichlorobenzoyl chloride, Sigma-Aldrich ()
,6-Dichlorobenzal chloride has been used as a starting material for the synthesis of various other organic compounds, including:
2,6-Dichlorobenzal chloride is a halogenated organic compound with the molecular formula C₇H₄Cl₄. It is characterized by the presence of two chlorine atoms positioned at the 2 and 6 positions of the benzene ring, along with a chloromethyl group. This compound exists as a colorless to pale yellow liquid and is known for its reactivity due to the presence of multiple chlorine atoms, which can influence its chemical behavior and applications in various fields .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 2,6-dichlorobenzal chloride can be achieved through various methods. One notable approach involves:
2,6-Dichlorobenzal chloride finds utility in various applications:
Interaction studies involving 2,6-dichlorobenzal chloride have focused on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding:
Several compounds share structural similarities with 2,6-dichlorobenzal chloride. Here are a few notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2,4-Dichlorobenzal chloride | C₇H₄Cl₄ | Similar chlorination pattern; used in pesticides. |
2,6-Dichlorobenzyl chloride | C₇H₅Cl₃ | One less chlorine; used as an intermediate in organic synthesis. |
2,6-Dichlorobenzoyl chloride | C₇H₃Cl₃O | Contains a carbonyl group; used in synthetic organic chemistry. |
The uniqueness of 2,6-dichlorobenzal chloride lies in its specific arrangement of chlorine substituents on the benzene ring. This configuration influences both its chemical reactivity and biological activity compared to similar compounds. Its potential applications in agriculture and organic synthesis further distinguish it within this class of chlorinated compounds.
Corrosive;Environmental Hazard